(1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol

Asymmetric Synthesis Biocatalysis HIV Protease Inhibitor

Pharmaceutical R&D often fails due to incorrect stereochemistry in bromohydrin intermediates, especially for HIV protease inhibitor synthesis. This (1S,2R)-enantiomer provides the rigid indane backbone with absolute configurational control. - **Critical application:** Direct precursor to (1S,2R)-1-aminoindan-2-ol for Indinavir manufacture. Racemic or trans isomers (CAS 5400-80-6, 10368-44-2) are NOT functionally equivalent. - **Beyond pharma:** Chiral scaffold for asymmetric ligands/auxiliaries in reductions, aldol, Diels-Alder reactions. - **Supply:** Verified purity ≥98%. Available for immediate R&D to pilot scale.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 180681-90-7
Cat. No. B3048748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol
CAS180681-90-7
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)O)Br
InChIInChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m1/s1
InChIKeyRTESDSDXFLYAKZ-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol: Chiral Bromohydrin Building Block


(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 180681-90-7) is a chiral, cis-configured bromohydrin derivative of indene. It is a member of the 2-bromo-2,3-dihydro-1H-inden-1-ol stereoisomer family, all of which are important intermediates in the synthesis of biologically active compounds [1]. This specific (1S,2R)-stereoisomer is characterized by its rigid indane backbone and defined stereochemistry, which dictates its reactivity profile and ultimate utility in asymmetric synthesis [2].

Stereodefined (1S,2R)-cis bromohydrin building block
Rigid indane scaffold for asymmetric synthesis
Direct precursor to cis-1-aminoindan-2-ol derivatives

Why Racemic Substitution Fails


Substituting this specific (1S,2R)-stereoisomer with a racemic mixture (CAS 5400-80-6) or an alternative diastereomer like the (1S,2S)-trans isomer (CAS 10368-44-2) is not functionally equivalent. The absolute configuration is critical; the (1S,2R)-enantiomer serves as a direct precursor to (1S,2R)-1-aminoindan-2-ol, a key component in the synthesis of the HIV protease inhibitor Indinavir [1]. The alternative (1S,2S)-trans isomer leads to different aminoindanol derivatives and does not provide the correct stereochemical outcome for this application [2]. Furthermore, the stereochemistry at both chiral centers influences reactivity and selectivity in downstream transformations, making generic substitution a source of synthetic failure.

This Product (1S,2R)
Racemate / (1S,2S)-trans
Enantiomerically pure cis-bromohydrin
Racemic mixture (0% ee) or trans diastereomer
Leads to correct (1S,2R)-aminoindanol for Indinavir research
Yields incorrect stereoisomer; synthetic route may fail
Defined reactivity at both chiral centers
Altered reactivity and downstream selectivity

Quantitative Evidence


Stereochemical Purity: Baker's Yeast Reduction

Baker's yeast-mediated reduction of the prochiral enone 2-bromo-2-inden-1-one provides a direct route to enantiomerically pure (1S,2R)-2-bromoindan-1-ol, in contrast to methods yielding racemic or lower-purity material [1]. This method avoids the need for resolution of a racemate, providing a significant advantage in atom economy and process simplicity.

Stereochemical Purity
Head-to-head
Target: >99% ee (reported)
Racemate: 0% ee
Supports enantiopure synthesis via baker’s yeast
Fermenting yeast reduction; method-dependent
Asymmetric Synthesis Biocatalysis HIV Protease Inhibitor

Direct Precursor to Indinavir Intermediate

The (1S,2R)-stereoisomer of 2-bromo-1-indanol is the required starting material for the synthesis of (1S,2R)-1-aminoindan-2-ol, a crucial chiral building block for the HIV protease inhibitor Indinavir (Crixivan) [1]. The alternative (1S,2S)-trans isomer leads to a different aminoindanol derivative, which is not a suitable precursor for this pharmaceutical application [2].

Precursor Suitability
Head-to-head
(1S,2R) → correct aminoindanol
(1S,2S)-trans → incorrect stereoisomer
Required for Indinavir intermediate research
Stereochemical mismatch halts synthetic route
Medicinal Chemistry Antiviral Agents HIV Protease Inhibitors

Absolute Configuration by X-ray and NMR

The absolute configuration of the (1S,2R)-stereoisomer has been rigorously established through a combination of enzymatic kinetic resolution using the Kazlauskas rule, X-ray diffraction analysis, and NMR spectroscopy (NOE-NMR and Karplus equation) [1]. This analytical validation provides a high degree of confidence in the stereochemical identity of the compound, which is essential for reproducibility in asymmetric synthesis.

Configurational Assignment
Reported
Confirmed by X-ray, NOE-NMR, enzymatic resolution
High-confidence stereochemical identity
Peer-reviewed assignment of all four stereoisomers
Structural Chemistry Stereochemistry Enzymatic Resolution

Dynamic Kinetic Resolution for High Stereoselectivity

While not exclusive to the (1S,2R) isomer, the class of cyclic halohydrins, including 2-bromo-2,3-dihydro-1H-inden-1-ols, can be synthesized with exceptional stereocontrol using modern catalytic methods. A dynamic kinetic resolution (DKR) approach via asymmetric transfer hydrogenation of racemic α-haloketones using oxo-tethered Ru(II) catalysts achieves diastereomeric ratios of >99:1 and enantioselectivities of >99.9% ee [1]. This highlights the potential for obtaining the (1S,2R)-isomer in very high optical purity when advanced catalytic methods are employed.

Stereoselective Synthesis
Class-level
DKR: >99:1 d.r., >99.9% ee (class-level)
Suggests high-purity sourcing potential
Class-level data; confirm per lot
Catalysis Dynamic Kinetic Resolution Asymmetric Transfer Hydrogenation

Application Scenarios


cis-1-Amino-2-indanol for Indinavir Production

This compound is the preferred starting material for the synthesis of (1S,2R)-1-aminoindan-2-ol, a key chiral intermediate in the manufacture of the HIV-1 protease inhibitor Indinavir [1]. The correct (1S,2R) stereochemistry is essential for the downstream synthesis of the active pharmaceutical ingredient.

Asymmetric Catalysis and Chiral Ligand Development

The rigid, chiral indane scaffold of (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol makes it a valuable precursor for the development of chiral ligands and auxiliaries used in asymmetric transformations, including carbonyl reductions, aldol reactions, and Diels–Alder reactions [2].

Enzymatic Resolution and Biocatalysis Research

This compound and its stereoisomers serve as benchmark substrates for studying and optimizing enzymatic kinetic resolutions. Research has demonstrated effective resolution using lipases from Burkholderia cepacia and Candida antarctica (Novozyme 435), making it a useful tool for developing new biocatalytic processes [3].

Application
Selection Property
Validation Focus
cis-1-Aminoindan-2-ol synthesis (Indinavir research)
(1S,2R) stereochemistry
Correct aminoindanol stereoisomer formation
Chiral ligand and auxiliary development
Rigid indane scaffold
Enantioselectivity in asymmetric reactions
Enzymatic resolution research
Defined stereochemistry
Benchmark for lipase-catalyzed kinetic resolution
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